2-((2,4-Difluorophenyl)thio)pentan-3-one
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Overview
Description
2-((2,4-Difluorophenyl)thio)pentan-3-one is an organic compound with the molecular formula C11H12F2OS and a molecular weight of 230.27 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a thioether linkage, which is further connected to a pentanone moiety. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Difluorophenyl)thio)pentan-3-one can be achieved through various synthetic routes. One common method involves the reaction of 2,4-difluorothiophenol with 3-pentanone under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. The process may include the use of specialized equipment and reagents to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Difluorophenyl)thio)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-((2,4-Difluorophenyl)thio)pentan-3-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,4-Difluorophenyl)thio)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluorophenyl)-4-phenyl-thiazole
- 2-(2,4-Difluorophenyl)thio)pentan-3-one derivatives
Uniqueness
2-((2,4-Difluorophenyl)thio)pentan-3-one is unique due to its specific structural features, such as the difluorophenyl group and thioether linkage. These features contribute to its distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C11H12F2OS |
---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)sulfanylpentan-3-one |
InChI |
InChI=1S/C11H12F2OS/c1-3-10(14)7(2)15-11-5-4-8(12)6-9(11)13/h4-7H,3H2,1-2H3 |
InChI Key |
GJZBLPDDHPLFCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)SC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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